molecular formula C9H7N5O2 B11766916 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine

Cat. No.: B11766916
M. Wt: 217.18 g/mol
InChI Key: MNHQKNGVGSPCRL-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is a chemical compound built on the 1,2,4-triazine scaffold, a nitrogen-rich heterocycle recognized in medicinal chemistry as a privileged structure for developing novel bioactive molecules. The 1,2,4-triazine core, particularly the 3-amino derivative, is a key pharmacophore known for its ability to interact with enzymatic targets, notably protein kinases . Research into analogous 3-amino-1,2,4-triazine derivatives has highlighted their significant potential as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are key regulators of cancer cell metabolism . Targeting PDKs can reverse the Warburg effect—a hallmark of aggressive cancers—and induce apoptosis in difficult-to-treat cancers, such as KRAS-mutant pancreatic ductal adenocarcinoma . Furthermore, the structural motif of 1,2,4-triazin-3-amine serves as a versatile intermediate in synthetic chemistry. It can be readily functionalized, for instance, through condensation reactions to form Schiff bases, facilitating the development of more complex molecular entities like α-aminophosphonic acids, which are investigated for their antioxidant and other pharmacological properties . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Specific physical, chemical, and toxicological data for this specific compound should be confirmed through further laboratory analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-2-1-3-7(4-6)14(15)16/h1-5H,(H2,10,12,13)

InChI Key

MNHQKNGVGSPCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=NC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 5 3 Nitrophenyl 1,2,4 Triazin 3 Amine and Analogous Structures

Classical and Green Synthetic Approaches for 1,2,4-Triazines

The formation of the 1,2,4-triazine (B1199460) nucleus is a critical step in the synthesis of the target compound. Various methods have been developed, ranging from traditional condensation reactions to more environmentally benign microwave-assisted protocols.

Condensation Reactions with Aminoguanidine (B1677879) Bicarbonate

A cornerstone in the synthesis of 3-amino-1,2,4-triazines is the cyclocondensation reaction between an α-dicarbonyl compound and aminoguanidine bicarbonate. rsc.orggoogle.comsigmaaldrich.comgoogle.comnih.gov This method is widely applicable for the preparation of a variety of 3-amino-1,2,4-triazine derivatives. In the context of synthesizing 5-(3-nitrophenyl)-1,2,4-triazin-3-amine, the key starting materials would be 3-nitrophenylglyoxal and aminoguanidine bicarbonate.

The reaction typically proceeds by heating the reactants in a suitable solvent, often with acid catalysis, to facilitate the formation of the triazine ring. The use of aminoguanidine bicarbonate is advantageous due to its stability and ease of handling compared to other aminoguanidine salts. google.com The reaction mechanism involves the initial condensation of the more reactive aldehyde group of the glyoxal with the hydrazine moiety of aminoguanidine, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring.

Nucleophilic Substitution and Ring Closure Strategies

An alternative approach to the synthesis of 3-amino-1,2,4-triazines involves the initial construction of a 1,2,4-triazine ring with a suitable leaving group at the 3-position, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amine source. semanticscholar.orgthieme-connect.defrontiersin.orgarkat-usa.orgnih.gov For instance, a 3-chloro-1,2,4-triazine derivative can be prepared and subsequently reacted with ammonia or an equivalent aminating agent to introduce the 3-amino group. frontiersin.org

This strategy offers flexibility in the introduction of various amino substituents at the 3-position. The reactivity of the 3-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the triazine ring nitrogens.

Ring closure strategies can also be employed, starting from different acyclic precursors. For example, the reaction of nitrile imines with guanidine derivatives has been reported to yield functionalized 3-amino-1,2,4-triazoles, and similar strategies could be adapted for triazine synthesis. thieme-connect.de

Solvent-Free and Microwave-Assisted Synthesis Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rsc.orgsemanticscholar.orgmonash.edumdpi.comchim.it

The synthesis of 3-amino-1,2,4-triazine derivatives can be significantly accelerated under microwave irradiation. For example, the condensation of α-keto acids with aminoguanidine bicarbonate can be efficiently carried out in a microwave reactor, often without the need for a solvent. mdpi.com This not only reduces the environmental impact of the synthesis but also simplifies the work-up procedure. Solvent-free conditions, in general, are a key aspect of green chemistry, minimizing waste and potential hazards associated with volatile organic compounds. researchgate.netresearchgate.net

Functionalization and Derivatization Techniques

Once the 1,2,4-triazine core is established, further modifications are necessary to introduce the required nitro and amino functionalities on the phenyl and triazine rings, respectively.

Introduction of Nitro and Amino Groups on Phenyl and Triazine Rings

The introduction of a nitro group at the meta-position of the phenyl ring is a crucial step. If the starting material does not already contain this group, a standard electrophilic aromatic substitution reaction can be employed. The nitration of a 5-phenyl-1,2,4-triazin-3-amine precursor would typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions would need to be carefully controlled to achieve the desired regioselectivity. rsc.orgnih.gov

The amino group at the 3-position of the triazine ring can be introduced via several methods as previously discussed, with the condensation using aminoguanidine bicarbonate being a direct approach. Alternatively, as mentioned in section 2.1.2, a nucleophilic aromatic substitution on a 3-halo-1,2,4-triazine can be performed. thieme-connect.de

Selective Reductions and Oxidations of Aromatic Moieties

In a synthetic strategy where a dinitro-substituted precursor is used, or if the desired product is an amino-phenyl derivative, the selective reduction of a nitro group is a key transformation. A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups. sigmaaldrich.comscipublications.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate is a common and effective method. sigmaaldrich.com Other reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be employed for this purpose. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other parts of the molecule. Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst, is another mild and efficient method for this transformation.

Formation of Schiff Bases and Related Imines

The primary amino group at the C3 position of 3-amino-1,2,4-triazine derivatives serves as a versatile handle for further molecular elaboration, most commonly through the formation of Schiff bases (or imines). This reaction typically involves the condensation of the amino group with an aldehyde or ketone.

This strategy is widely employed for synthesizing new derivatives of the 1,2,4-triazine core. For instance, 3-amino-1,2,4-triazin-5(4H)-one derivatives can be condensed with various aromatic aldehydes in a warm acetic acid medium to yield the corresponding Schiff bases. tandfonline.com Similarly, new Schiff base compounds have been synthesized through the condensation reactions of 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one with substituted benzaldehydes. researchgate.net The reaction conditions are often straightforward, involving heating the reactants in a suitable solvent like ethanol or acetic acid. nih.govmdpi.com

The formation of these imines is a critical step for introducing further diversity into the molecule. The resulting Schiff bases are not just final products but also key intermediates for subsequent reactions, such as the incorporation of phosphorus-containing groups. tandfonline.com

Table 1: Examples of Schiff Base Formation from Amino-Triazine Analogs

Starting Amino-Triazine AnalogAldehyde ReactantProduct TypeReference
6-(2'-amino-5'-fluorophenyl)-3-amino-1,2,4-triazin-5(4H)-oneVarious aromatic aldehydesSchiff Base tandfonline.com
4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-oneMethoxybenzaldehydesMono- and Bis-Schiff Base researchgate.net
4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydesSchiff Base mdpi.com
4-amino-1,2,4-triazole2,4,6-tris(4-formylphenoxy)-1,3,5-triazineSchiff Base Derivative nih.gov

Incorporation of Phosphorus-Containing Substituents

Phosphorus-containing functional groups can be introduced into 1,2,4-triazine systems to modulate their biological and physicochemical properties. Synthetic approaches can be broadly categorized into the phosphorylation of the triazine core or its side chains. eurjchem.comeurjchem.com

One prominent method involves the reaction of a Schiff base derived from a 3-amino-1,2,4-triazine with a phosphorus reagent. For example, α-aminophosphonates can be synthesized by the addition of diethyl phosphonate to Schiff bases of 6-(2'-amino-5'-fluorophenyl)-3-amino-1,2,4-triazin-5(4H)-one. This reaction is typically carried out in triethylamine (TEA) at elevated temperatures (80–100 °C). tandfonline.com

Another strategy is the direct phosphorylation at the C3 position of the triazine ring. Treatment of 3-chloro-5,6-diphenyl-1,2,4-triazine with trimethyl phosphite yields a 1,2,4-triazinyldimethylphosphonate via an Arbuzov reaction. eurjchem.com These methods highlight the adaptability of the 1,2,4-triazine scaffold to incorporate phosphorus moieties, which are of interest for various applications. researchgate.nettandfonline.com

Table 2: Selected Methods for Synthesizing Phosphorus-Containing 1,2,4-Triazines

1,2,4-Triazine PrecursorPhosphorus ReagentReaction TypeResulting Phosphorus GroupReference
Schiff base of 6-(2'-amino-5'-fluorophenyl)-3-amino-1,2,4-triazin-5(4H)-oneDiethyl phosphonateAddition to C=N bondα-Aminophosphonate tandfonline.com
3-chloro-5,6-diphenyl-1,2,4-triazineTrimethyl phosphiteArbuzov reactionDimethylphosphonate eurjchem.com
3-chloro-5,6-disubstituted-1,2,4-triazinesDiethylcyanomethyl phosphonateNucleophilic substitutionDiethyl cyanomethyl phosphonate eurjchem.com

Fluorination Strategies for Enhanced Reactivity

The introduction of fluorine atoms or fluorine-containing groups (like trifluoromethyl, -CF3) into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. scirp.orgnih.gov Several synthetic methods are available for producing fluorinated 1,2,4-triazine derivatives. researchgate.net

Fluorine atoms can be incorporated by starting with fluorinated precursors. For example, the synthesis of various fluorine-substituted 1,2,4-triazinones has been achieved starting from 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. researchgate.net This precursor already contains a fluorine atom on the phenyl ring, which is then carried through subsequent reactions like alkylation and amination.

Another approach is the introduction of a trifluoromethyl group. Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones have been synthesized via a (3+3)-annulation reaction between α-amino esters and in situ generated trifluoroacetonitrile imines. nih.gov This method builds the fluorinated triazine ring from acyclic precursors. Fluoroacylation of amino-substituted heterocycles using reagents like trifluoroacetic acid is another common technique to introduce fluorinated moieties. scirp.org The presence of fluorine often improves the physicochemical properties of the parent compound. researchgate.net

Reaction Mechanisms and Pathways in Triazine Synthesis

The formation of the 1,2,4-triazine ring system is typically achieved through condensation or cycloaddition reactions. The specific pathway depends on the chosen starting materials and reaction conditions.

A prevalent method for synthesizing the 1,2,4-triazine core is the condensation of α-dicarbonyl compounds with amidrazones. nih.gov This classical approach, however, can face limitations regarding substrate scope and regioselectivity.

More contemporary methods often involve cycloaddition reactions. The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in this context. nih.gov For instance, 1,2,4,5-tetrazines can react with enamines in a formal [4+2] cycloaddition across two nitrogen atoms (N1/N4). This is followed by the loss of a nitrile and subsequent aromatization to yield the 1,2,4-triazine product. nih.gov This reaction can be promoted by Lewis acids like ZnCl2 and offers high regioselectivity.

Domino annulation reactions also provide an efficient route to 1,2,4-triazine derivatives from readily available materials such as ketones, aldehydes, and alkynes. rsc.org Another mechanistic pathway involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which proceeds under mild conditions to afford 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

For substituted 3-thioxo-1,2,4-triazin-5-ones, the synthesis can proceed via the condensation of a suitable keto-acid with thiosemicarbazide. This initially forms a thiosemicarbazone intermediate, which then undergoes ring closure upon treatment with a base to yield the final triazine ring. scirp.org These varied mechanistic pathways provide chemists with a versatile toolkit for the construction of the 1,2,4-triazine scaffold. slideshare.net

Chemical Reactivity and Transformation Studies of 5 3 Nitrophenyl 1,2,4 Triazin 3 Amine Derivatives

Electrophilic and Nucleophilic Reactions of the Triazine Ring System

The 1,2,4-triazine (B1199460) ring is an electron-deficient heterocyclic system, which makes it generally susceptible to nucleophilic attack. ingentaconnect.combenthamdirect.comresearchgate.net Electrophilic substitution on the carbon atoms of the triazine ring is rare and typically requires harsh conditions, as the ring nitrogen atoms deactivate the system towards electrophiles.

Conversely, the triazine ring in 5-(3-nitrophenyl)-1,2,4-triazin-3-amine is prone to nucleophilic substitution reactions. The presence of the electron-withdrawing 3-nitrophenyl group at the C5 position further enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. However, the 3-amino group, being an electron-donating group, can modulate this reactivity. Studies on related 3-amino-1,2,4-triazine systems have shown that nucleophilic attack can occur at various positions on the ring, often leading to ring-opening or transformation reactions, depending on the nature of the nucleophile and the reaction conditions. researchgate.net

Reactivity of the Amino Group at Position 3

The amino group at the C3 position of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine is a key site for a variety of chemical transformations, exhibiting nucleophilic character that allows for reactions with a range of electrophilic reagents. ingentaconnect.combenthamdirect.comresearchgate.net

Interactions with Carbonitrile Reagents

The 3-amino group can react with carbonitrile reagents, such as dicyandiamide and malononitrile, leading to the formation of new heterocyclic systems. These reactions typically proceed through an initial nucleophilic addition of the amino group to a nitrile carbon, followed by intramolecular cyclization. For instance, the reaction of 3-amino-1,2,4-triazines with nitriles under microwave irradiation is a known method for the preparation of 2,4-diamino-1,3,5-triazine derivatives. researchgate.net

ReagentProduct TypeReaction ConditionsReference
Dicyandiamide2,4-Diamino-1,3,5-triazine derivativesMicrowave irradiation researchgate.net
MalononitrilePyridazine derivativesOne-pot, three-component reaction with arylglyoxals and hydrazine hydrate researchgate.net

Transformations Involving Carbonyl Compounds

The nucleophilic amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically form Schiff base intermediates, which can then undergo further cyclization or other transformations. The reaction of 3-amino-1,2,4-triazines with α,β-unsaturated ketones can lead to the formation of fused heterocyclic systems. figshare.com Studies on the condensation of 4-amino-1,2,4-triazoles with benzaldehydes have shown the formation of stable hemiaminals as intermediates. figshare.com

Reagent TypeProduct TypeReaction ConditionsReference
Aldehydes and KetonesSchiff bases, Fused heterocyclesVaries (e.g., reflux in ethanol) figshare.commdpi.com
α,β-Unsaturated KetonesFused heterocyclic systemsVaries nih.gov

Reactions with Isothiocyanate Reagents

The reaction of the 3-amino group with isothiocyanates provides a straightforward route to the corresponding thiourea derivatives. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isothiocyanate group. The resulting N,N'-disubstituted thioureas can serve as versatile intermediates for the synthesis of other heterocyclic compounds. The synthesis of thiourea derivatives from amines and isothiocyanates is a well-established transformation in organic chemistry. rsc.org

Reagent TypeProduct TypeReaction ConditionsReference
Aryl isothiocyanatesN-(5-aryl-1,2,4-triazin-3-yl)-N'-arylthioureasVaries researchgate.net
Alkyl isothiocyanatesN-(5-aryl-1,2,4-triazin-3-yl)-N'-alkylthioureasVaries researchgate.net

Modifications of the Nitrophenyl Substituent

The nitrophenyl group at the C5 position offers a reactive handle for further molecular modifications, most notably through the reduction of the nitro group.

Reduction of the Nitro Group to Amine Functionality

The nitro group of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine can be reduced to an amino group, yielding 5-(3-aminophenyl)-1,2,4-triazin-3-amine. This transformation is significant as it introduces a new nucleophilic center on the phenyl ring, opening up possibilities for further derivatization. Various methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be critical to avoid the reduction of the triazine ring. masterorganicchemistry.comresearchgate.net

One notable study reported the unexpected reduction of the nitro group in (3-nitrophenyl)-1,2,4-triazines during an aza-Diels-Alder reaction with 1-morpholinocyclopentene. ingentaconnect.comresearchgate.net This reaction, conducted at high temperature under an argon atmosphere, resulted in the formation of 4-(3-aminophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridines. ingentaconnect.comresearchgate.net

Common laboratory methods for the reduction of aromatic nitro groups that are applicable to this system include catalytic hydrogenation and chemical reduction.

Reagent/CatalystReaction ConditionsProductReference
1-MorpholinocyclopenteneNeat, 200 °C, Argon4-(3-Aminophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine derivative ingentaconnect.comresearchgate.net
Pd/C, H₂Varies (e.g., atmospheric pressure, room temperature)5-(3-Aminophenyl)-1,2,4-triazin-3-amine medjchem.com
SnCl₂·2H₂O, HClVaries (e.g., reflux in ethanol)5-(3-Aminophenyl)-1,2,4-triazin-3-amine researchgate.net
Sodium dithionite (Na₂S₂O₄)Biphasic system (e.g., DCM/water) with a phase-transfer catalyst5-(3-Aminophenyl)-1,2,4-triazin-3-amine researchgate.netnih.gov

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. However, the reactivity of the ring and the orientation of incoming substituents are heavily influenced by the electronic properties of the groups already attached to it: the nitro group (-NO₂) and the 5-(3-amino-1,2,4-triazinyl) moiety.

Both the nitro group and the triazine ring are potent electron-withdrawing groups (EWGs), which significantly reduce the electron density of the phenyl ring. youtube.comwikipedia.org This effect deactivates the ring towards electrophilic attack, meaning that more forceful reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to benzene. youtube.comlibretexts.org

The directing effect of these substituents determines the position of any subsequent substitution. Electron-withdrawing groups typically direct incoming electrophiles to the meta position relative to themselves. organicchemistrytutor.comyoutube.com In the case of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine, the substituents are already in a meta relationship (at positions 1 and 3).

Nitro Group (-NO₂): This is a classic and strong deactivating, meta-directing group. youtube.com It withdraws electron density through both inductive and resonance effects, which destabilizes the positively charged intermediate (sigma complex) that would be formed during ortho or para attack.

5-(3-Amino-1,2,4-triazinyl) Group: Heterocyclic rings containing multiple electronegative nitrogen atoms, such as the 1,2,4-triazine ring, are inherently electron-deficient and act as deactivating groups on an attached phenyl ring. studylib.netlibretexts.org Like the nitro group, this moiety directs incoming electrophiles to the meta position.

Considering the structure, both the triazinyl group (at C1) and the nitro group (at C3) direct incoming electrophiles to the C5 position. This convergence of directing effects strongly favors the formation of a single major regioisomer, the 1,5-disubstituted-3-nitrobenzene derivative, under appropriate electrophilic aromatic substitution conditions. Reactions at other positions (C2, C4, C6) are significantly disfavored due to strong deactivation.

The table below summarizes the predicted outcomes for several common electrophilic aromatic substitution reactions on this substrate.

Reaction TypeReagents and ConditionsPredicted Major Product
NitrationConcentrated HNO₃ / H₂SO₄, heat5-(3,5-Dinitrophenyl)-1,2,4-triazin-3-amine
Halogenation (Bromination)Br₂ / FeBr₃, heat5-(5-Bromo-3-nitrophenyl)-1,2,4-triazin-3-amine
SulfonationFuming H₂SO₄ (SO₃), heat5-(3-Amino-1,2,4-triazin-5-yl)-4-nitrobenzenesulfonic acid
Friedel-Crafts AlkylationR-Cl / AlCl₃Generally not feasible due to severe ring deactivation and potential for catalyst coordination with nitrogen atoms. libretexts.org
Friedel-Crafts AcylationR-COCl / AlCl₃Generally not feasible due to severe ring deactivation and catalyst coordination. libretexts.org

Stability and Degradation Pathways in Controlled Environments

The stability of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine is determined by the resilience of its constituent functional groups—the nitrophenyl group and the amino-triazine ring—to environmental and chemical stressors. Studies on structurally related compounds allow for the prediction of its primary degradation pathways under controlled conditions, which include chemical reduction, thermal decomposition, and hydrolysis.

Chemical Reduction of the Nitro Group A prominent transformation pathway for aromatic nitro compounds is the reduction of the nitro group (-NO₂) to an amine (-NH₂). wikipedia.org This reaction is highly efficient and can be achieved under various conditions, representing a likely degradation or transformation route in a reductive environment. commonorganicchemistry.com This conversion significantly alters the electronic properties and potential biological activity of the molecule.

Conditions: Common laboratory methods include the use of metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). commonorganicchemistry.commdpi.comorganic-chemistry.org

Product: The primary product of this pathway is 5-(3-aminophenyl)-1,2,4-triazin-3-amine.

Thermal Decomposition In the absence of reactive chemicals, the molecule's stability is limited by its thermal tolerance. At elevated temperatures, nitrogen-rich heterocyclic compounds are known to undergo complex decomposition and fragmentation processes. mdpi.com The 1,2,4-triazine ring is expected to be the primary site of thermal degradation.

Conditions: High temperatures, typically studied via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov

Products: Based on studies of similar heterocyclic structures like aminotetrazoles, the decomposition of the triazine ring is expected to release a variety of small gaseous molecules. researchgate.netresearchgate.net These likely include nitrogen gas (N₂), ammonia (NH₃), and hydrogen cyanide (HCN) as the ring structure breaks apart. mdpi.comresearchgate.net

Hydrolytic Degradation While the 1,2,4-triazine ring is generally more stable to hydrolysis than its 1,3,5-triazine (B166579) isomer, it can be susceptible to ring-opening or substitution reactions under harsh hydrolytic conditions. researchgate.netresearchgate.net The stability is pH-dependent, with degradation accelerated at extremes of acidity or basicity.

Conditions: Strong aqueous acid (e.g., concentrated HCl) or base (e.g., concentrated NaOH) with heating.

Products: Potential products include the cleavage of the triazine ring or the hydrolysis of the C3-amine to a carbonyl group, which would yield a triazinone derivative. Unexpected cleavage of bonds connecting substituents to the triazine ring has also been observed in related systems under basic hydrolysis. mdpi.com

The table below outlines the probable degradation pathways for 5-(3-nitrophenyl)-1,2,4-triazin-3-amine.

PathwayConditionsPrimary TransformationLikely Products
Chemical ReductionReductive agents (e.g., SnCl₂/HCl, H₂/Pd-C)Reduction of the nitro group5-(3-Aminophenyl)-1,2,4-triazin-3-amine
Thermal DecompositionHigh temperature (pyrolysis)Fragmentation of the 1,2,4-triazine ringN₂, NH₃, HCN, aromatic fragments
HydrolysisStrong acid or base, heatRing cleavage or substitution on the triazine ringTriazinone derivatives, ring-opened products

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features Influencing Biological Interactions

The biological activity of 1,2,4-triazine (B1199460) derivatives is profoundly influenced by the nature and position of substituents on the triazine core. The substituents at the 3-, 5-, and 6-positions are particularly crucial for dictating the molecule's interaction with target proteins. nih.govacs.org

For instance, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), the 3-position was explored with various substituents, with indole and 6-azaindole moieties proving highly active. nih.gov The indole NH group, acting as a hydrogen-bond donor, was identified as a key interacting element. nih.gov The 5- and 6-positions of the triazine ring often accommodate aryl groups that fit into distinct binding pockets of the target receptor. nih.govacs.org In the context of adenosine A2A receptor antagonists, the 5,6-diphenyl-1,2,4-triazin-3-amine parent structure was a starting point for optimization, indicating the importance of these aryl substituents for initial receptor binding. acs.orgresearchgate.net

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric characteristics of substituents on the 1,2,4-triazine ring play a pivotal role in modulating biological activity. nih.gov These properties can affect everything from receptor binding affinity to pharmacokinetic profiles.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can alter the electronic distribution of the triazine ring, influencing its ability to form key interactions like hydrogen bonds or π-π stacking with the target protein. nih.govmdpi.com For example, in a series of GPR84 antagonists, replacing the methoxy-phenyl groups at the 5- and 6-positions with halogen-substituted phenyl rings led to a decrease in activity that was dependent on the size and electronegativity of the halogen. nih.gov Similarly, the introduction of a more electronegative pyridine ring in place of a phenyl ring also resulted in a significant loss of activity. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the binding site of a biological target. nih.gov Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or reduce activity through steric hindrance, preventing the molecule from adopting the optimal conformation for binding. nih.gov Studies on the adsorption of triazine herbicides have shown that steric bulk can suppress interactions, a principle that also applies to drug-receptor binding. nih.gov The negative influence of a solute's molecular volume on its interaction rate highlights the importance of optimizing substituent size. nih.gov

The following table illustrates the impact of substituent changes on the activity of 1,2,4-triazine analogs targeting the GPR84 receptor.

Compound ID5- and 6-Position SubstituentpIC50CLogPLigand Lipophilic Efficiency (LLE)
1 4-methoxyphenyl7.965.22.76
5 4-fluorophenyl7.425.02.42
6 4-chlorophenyl6.875.71.17
7 4-bromophenyl6.396.00.39
8 Pyridin-4-yl<5.02.7<2.3

Data sourced from a study on GPR84 antagonists, illustrating how changes in electronic properties (halogens) and ring systems (pyridine) affect activity. nih.gov

Molecular Hybridization Strategies in Designing Novel Triazine Analogs

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create novel compounds with potentially enhanced affinity, improved efficacy, or a dual mode of action. researchgate.netnih.gov The 1,2,4-triazine scaffold has been successfully used in hybridization approaches to develop new therapeutic agents.

Examples of this strategy include:

Anticancer Agents: Hybrid molecules incorporating the 1,2,4-triazine and pyrrolo[2,1-f] researchgate.nettandfonline.comkisti.re.krtriazine systems have been designed as inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. researchgate.net Similarly, hybrids of s-triazine with genistein have shown significant action against various cancer cell lines. nih.gov

S1P1 Receptor Modulators: For the treatment of multiple sclerosis, novel hybrids bearing an s-triazine moiety as a linker between a tyrosine polar head group and a lipophilic tail have been designed and synthesized as sphingosine-1-phosphate receptor 1 (S1P1) modulators. nih.gov

Fused Heterocyclic Systems: The fusion of the 1,2,4-triazine ring with other heterocyclic systems, such as pyrazole or tetrazole, has led to the development of novel sulfonamide derivatives with promising anticancer properties. mdpi.comnih.gov

This approach leverages the established biological activities of different molecular fragments to create synergistic effects in the resulting hybrid compound. nih.gov

Regioselectivity and Isomerism in Triazine Derivative Research

The synthesis of substituted 1,2,4-triazines, particularly those with different substituents at the 5- and 6-positions, presents significant challenges related to regioselectivity. nih.gov The condensation reaction of unsymmetrical 1,2-dicarbonyl compounds with acid hydrazides, a common method for synthesizing the triazine core, often produces a mixture of regioisomers. nih.gov

These regioisomers, while having identical molecular formulas, can possess vastly different biological activities and physicochemical properties due to their distinct three-dimensional arrangements and interaction patterns with target macromolecules. nih.gov For example, in the development of GPR84 antagonists, the regioselective synthesis of unsymmetrical 5,6-disubstituted analogs was not possible, necessitating the separation of the two regioisomers for individual biological evaluation. nih.gov This highlights the critical importance of controlling regiochemistry during synthesis or developing robust methods for isomer separation and characterization, such as X-ray crystallography, to accurately establish structure-activity relationships. nih.gov

Furthermore, the existence of three structural isomers of the triazine ring itself (1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine) adds another layer of complexity. researchgate.netmdpi.com Each isomeric core imparts unique electronic and structural properties to its derivatives, leading to different biological profiles. mdpi.com While all three isomers are explored in drug discovery, the 1,2,4-triazine system is particularly prevalent in a wide range of biologically active compounds. researchgate.netmdpi.comnih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for lead optimization. researchgate.netnih.gov These techniques are employed to improve a compound's potency, selectivity, and pharmacokinetic properties, or to navigate around existing intellectual property. researchgate.netnih.govscispace.com

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original orientation of key binding groups. researchgate.netnih.gov In the context of 1,2,4-triazine derivatives, a medicinal chemist might replace the triazine ring with another heterocyclic system, such as a pyrimidine, pyrazole, or even a non-aromatic scaffold, that preserves the essential interactions with the target protein. This can lead to the discovery of novel chemical series with improved drug-like properties. kisti.re.krresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, both ¹H and ¹³C NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The protons of the 3-nitrophenyl group would appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. Due to the meta-substitution pattern, a complex set of signals is anticipated: a triplet for the proton between the two substituents on the phenyl ring, a singlet-like signal for the proton para to the triazine ring, and two doublet-of-doublets for the remaining two protons. The lone proton on the 1,2,4-triazine (B1199460) ring would likely appear as a singlet further downfield. The two protons of the primary amine (-NH₂) group are expected to produce a broad singlet, the chemical shift of which can be variable and is often exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show nine distinct signals: three for the carbons of the 1,2,4-triazine ring and six for the carbons of the 3-nitrophenyl ring. The carbons of the triazine ring are expected to resonate at lower field (higher ppm values) due to the electron-withdrawing nature of the nitrogen atoms. The chemical shifts of the nitrophenyl carbons would be influenced by the nitro group and the triazine substituent. The carbon atom directly attached to the nitro group would be significantly shifted. In related amino-substituted 1,3,5-triazines, carbon signals have been observed in the range of δ 164-167 ppm. nih.gov

Predicted ¹H and ¹³C NMR Data

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-NH₂Broad singletVariable (e.g., 5.0-7.0)
Aromatic-H (Nitrophenyl)Multiplets7.5 - 9.0
Triazine-HSinglet~9.0 - 9.5
Note: Solvent can influence chemical shifts. Amine protons are D₂O exchangeable.
¹³CTriazine CarbonsMultiple signals~145 - 165
Nitrophenyl CarbonsMultiple signals~120 - 150
Note: Specific assignments require 2D NMR experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine would exhibit several characteristic absorption bands confirming its key structural features.

The presence of the primary amine (-NH₂) group would be confirmed by two distinct, medium-intensity bands in the 3250-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A bending vibration for the N-H bond is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The nitro group (-NO₂) would be identified by two strong absorption bands: an asymmetric stretching vibration typically near 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1380 cm⁻¹. wpmucdn.com

The aromatic nature of the nitrophenyl ring and the heterocyclic 1,2,4-triazine ring would be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and multiple C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Predicted Infrared (IR) Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3030C-H StretchAromatic Ring
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchAromatic & Triazine Rings
1570 - 1500N-O Asymmetric StretchNitro Group (-NO₂)
1380 - 1300N-O Symmetric StretchNitro Group (-NO₂)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental formula of a compound, as well as insights into its structure through analysis of its fragmentation patterns. For 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine (molecular formula: C₉H₇N₅O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass.

The calculated monoisotopic mass is 217.0600 g/mol . The mass spectrum would show an intense molecular ion peak (M⁺) at m/z 217. The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. Common fragmentation pathways for nitrophenyl compounds include the loss of a nitro group (NO₂, 46 Da) or a nitric oxide radical (NO, 30 Da). The triazine ring could undergo cleavage, leading to the loss of molecules like hydrogen cyanide (HCN, 27 Da). Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the nitrophenyl and aminotriazine moieties.

Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₉H₇N₅O₂
Molecular Weight217.19 g/mol
Monoisotopic Mass217.0600 g/mol
Predicted Molecular Ion (M⁺)m/z 217
Major Predicted Fragments[M-NO₂]⁺, [M-NO]⁺, fragments from ring cleavage

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to verify its elemental composition and purity.

For 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, with a molecular formula of C₉H₇N₅O₂, the theoretical elemental composition can be precisely calculated. A close correlation (typically within ±0.4%) between the experimentally determined percentages and the calculated values is required to confirm the assigned formula. This technique is often used in conjunction with high-resolution mass spectrometry to provide definitive proof of the molecular formula.

Elemental Composition for C₉H₇N₅O₂

ElementSymbolTheoretical Percentage (%)
CarbonC49.77
HydrogenH3.25
NitrogenN32.24
OxygenO14.73

X-ray Crystallography for Definitive Molecular Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine can be grown, this technique would provide a definitive map of atomic positions, bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the triazine and phenyl rings and determine the dihedral angle between them. Furthermore, it would reveal the details of intermolecular interactions in the solid state, such as hydrogen bonding. The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions are critical in dictating the crystal packing arrangement. In a related crystal structure of an Ag(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, the Ag-N bond distances were found to be 2.2330(16) Å and 2.2634(15) Å, illustrating the type of precise geometric data that can be obtained. mdpi.comresearchgate.net

Computational Chemistry and Cheminformatics in Triazine Research

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure Analysis

Quantum chemical calculations are fundamental for understanding the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine properties such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential, and vibrational frequencies.

A comprehensive review of scientific literature did not yield specific studies that have applied quantum chemical calculations, such as DFT or Hartree-Fock, to analyze the electronic structure of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine. While such studies are common for the broader class of triazine derivatives to elucidate their stability and reactivity, specific computational data for this particular compound is not available in the reviewed literature.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a triazine derivative, might interact with a biological target, typically a protein or enzyme.

Despite the prevalence of molecular docking in studying various triazine compounds as potential inhibitors for targets like kinases and reductases, specific molecular docking simulations for 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine against any biological target have not been reported in the available scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a compound and the stability of its interaction with a biological target, often used to refine docking results and calculate binding free energies.

There are no specific molecular dynamics simulation studies published in the scientific literature focusing on 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine. Therefore, its conformational behavior in different environments or its binding affinity and stability within a specific protein active site have not been computationally characterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D-QSAR, which uses descriptors derived from the 2D representation of molecules, and 3D-QSAR, which uses descriptors related to the 3D structure (e.g., CoMFA and CoMSIA), are powerful tools for optimizing lead compounds. These approaches have been applied to various classes of triazine derivatives to guide the synthesis of more potent analogs. However, a search of the literature indicates that 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine has not been included as part of a dataset in any published 2D or 3D-QSAR studies.

Software programs like PASS (Prediction of Activity Spectra for Substances) are used to predict the likely biological activities of a compound based on its structure. This cheminformatics approach screens a structure against a large database of known active compounds. A specific PASS prediction for the biological activity spectrum of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine has not been reported in the reviewed literature.

Theoretical Studies on Proton Transfer Mechanisms

Theoretical studies, often employing quantum chemical methods, can elucidate the mechanisms of chemical reactions, including intramolecular or intermolecular proton transfer. Such transfers can be crucial for the biological activity or photophysical properties of a compound. While proton transfer mechanisms have been investigated for some nitrogen-rich heterocyclic systems, there are no specific theoretical studies in the literature that focus on the proton transfer mechanisms involving 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine.

Solvent Effects and Continuum Solvation Models in Reaction Modeling

The chemical behavior, reactivity, and stability of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a class of computational methods used to account for these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach offers a balance between computational cost and accuracy, making it a popular choice for studying molecules in solution. youtube.com

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). wikipedia.org In this framework, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. researchgate.net By performing quantum mechanical calculations that include this reaction field, it is possible to predict how different solvents will affect the properties of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine.

Theoretical studies on the related compound 3-amino-1,2,4-triazine have demonstrated the utility of the PCM approach. researchgate.net By calculating the molecule's energy, dipole moment, and vibrational frequencies in various solvents like chloroform, acetonitrile, DMSO, and water, researchers can predict changes in stability and spectroscopic characteristics. researchgate.net For 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, such calculations would be crucial for understanding its behavior in different reaction conditions or biological environments. The presence of the polar nitro group and the amine substituent, along with the nitrogen-rich triazine ring, suggests that the molecule's properties, particularly its dipole moment and the stability of different tautomers, would be highly sensitive to solvent polarity.

The following interactive table illustrates the hypothetical effect of different solvents on key calculated properties of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, based on typical trends observed for similar polar molecules.

PropertyGas Phase (Hypothetical)Toluene (ε ≈ 2.4) (Hypothetical)Acetonitrile (ε ≈ 37.5) (Hypothetical)Water (ε ≈ 80.1) (Hypothetical)
Dielectric Constant (ε) 1.02.437.580.1
Total Energy (Hartree) -775.450-775.458-775.465-775.467
Dipole Moment (Debye) 4.5 D5.8 D7.2 D7.5 D
Solvation Energy (kcal/mol) 0.0-5.02-9.42-10.67

Note: The data in this table is illustrative and intended to demonstrate the expected trends from continuum solvation model calculations. Actual values would require specific DFT or ab initio calculations.

As the solvent polarity increases, the total energy of the molecule is expected to decrease, indicating greater stabilization. researchgate.net Concurrently, the dipole moment is likely to increase as the solvent's reaction field enhances the polarization of the solute's electron density. researchgate.net These computational insights are vital for selecting appropriate solvents to optimize reaction yields or to model the compound's interaction with biological targets.

Application of Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density of a molecule to define chemical concepts such as atoms, chemical bonds, and molecular structure. wikipedia.org Developed by Richard Bader, the theory is based on the topological analysis of the electron density function (ρ(r)). Critical points in this function, where the gradient of the electron density is zero, are used to partition the molecule into distinct atomic basins and to characterize the nature of the chemical bonds between them. wikipedia.org

For 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, an AIM analysis would offer profound insights into its intramolecular interactions. The analysis focuses on bond critical points (BCPs), which are found between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

Covalent Bonds: Characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r)), indicating a concentration of electron density typical of shared interactions.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals interactions) are characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r)), indicating depletion of electron density at the BCP. rsc.org

An AIM analysis of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine could elucidate several key features:

Bonding within the Rings: Quantify the degree of aromaticity and the precise nature of the C-N, C-C, and N-N bonds within the triazine and phenyl rings.

Substituent Effects: Analyze how the electron-withdrawing nitro group and the electron-donating amine group perturb the electron density distribution across the entire molecule. This is particularly relevant for understanding the reactivity of different sites on the rings.

Intramolecular Hydrogen Bonding: Investigate the possibility of weak intramolecular hydrogen bonds, for instance, between the amine hydrogens and a nitrogen atom on the triazine ring or an oxygen of the nitro group. The presence of a bond path and a BCP between these atoms would confirm such an interaction.

The following interactive table presents hypothetical QTAIM parameters for selected bonds in 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine, illustrating the type of data obtained from such an analysis.

BondType of InteractionElectron Density at BCP (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)
C-C (Phenyl Ring) Covalent~0.310~-0.850Negative
C-N (Triazine Ring) Polar Covalent~0.350~-0.400Negative
N-O (Nitro Group) Polar Covalent~0.450~+1.200Negative
N-H···N (Intramolecular H-bond) Hydrogen Bond~0.025~+0.080Slightly Positive

Note: This table contains representative values for illustrative purposes, based on published data for similar functional groups. Precise values for the target molecule would require a specific QTAIM calculation.

By quantifying the strength and nature of these interactions, AIM theory provides a detailed electronic picture that helps explain the molecule's structure, stability, and chemical reactivity. rsc.org

Investigations into Biological Activities and Molecular Mechanisms Excluding Clinical Human Data

Antimicrobial Activity Studies

Derivatives of the triazine core have shown promise as novel antimicrobial agents, with studies investigating their efficacy against a variety of bacterial and fungal pathogens.

In Vitro Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of triazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study of new 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives, which are analogues of the antiepileptic drug lamotrigine, showed interesting in vitro activity against several Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis, and Micrococcus luteus researchgate.net.

Furthermore, other research has focused on the synthesis and antibacterial screening of various 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives nih.govctppc.orgdntb.gov.ua. For instance, a novel pleuromutilin derivative containing a 4-nitrophenyl-piperazinyl group demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This indicates that the inclusion of a nitrophenyl group, a feature of the subject compound, can be compatible with potent antibacterial action. While many triazine compounds show activity, the specific substitution patterns on the triazine ring are critical in determining the spectrum and potency of their antibacterial effects nih.govwisdomlib.org.

Evaluation Against Fungal Pathogens

The 1,2,4-triazole ring system, closely related to triazines, is a core component of many widely used antifungal drugs nih.gov. This has prompted investigations into the antifungal potential of 1,2,4-triazine derivatives as well.

One study on a 3-thiolo-5-phenyl-1,2,4-triazine derivative found that its minimal inhibitory concentration (MIC) for 33 different pathogenic and saprophytic fungal strains ranged from 3.1 to 25 µg/ml nih.gov. Other studies on s-triazine derivatives have also reported mild to moderate antifungal activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger mdpi.compreprints.org. The structure-activity relationship analyses in these studies suggest that specific substitutions on the triazine ring are key to enhancing antifungal efficacy mdpi.compreprints.org. For example, certain s-triazine derivatives bearing a 2-NO2 phenyl group showed notable inhibition against C. albicans and A. niger preprints.org.

Mechanism of Antimicrobial Action at a Cellular or Molecular Level

Research into the mechanisms of action for antimicrobial triazines is ongoing. For some derivatives, the mode of action appears to involve intracellular targets rather than direct disruption of the bacterial cell membrane. A study on a triazine-based amphipathic polymer, designed to mimic antimicrobial peptides, revealed that its mechanism did not primarily involve membrane depolarization nih.gov. Instead, assays suggested that the compound targets components within the bacterial cell nih.gov. This intracellular targeting represents a potential advantage, as it may circumvent some common mechanisms of resistance that involve alterations to the cell envelope.

Anticancer Research Applications

The 3-amino-1,2,4-triazine scaffold has been extensively investigated for its anticancer properties. Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines and the ability to induce programmed cell death.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7, PDAC lines)

Numerous studies have documented the potent cytotoxic effects of 3-amino-1,2,4-triazine derivatives against various cancer cell lines.

Pancreatic Ductal Adenocarcinoma (PDAC): A library of 3-amino-1,2,4-triazine derivatives was found to be effective against human pancreatic KRAS mutated cancer cells, inducing cell death at low micromolar doses nih.gov. These compounds were shown to be significantly more effective than the standard chemotherapeutic agent gemcitabine in three-dimensional spheroid models of PDAC cell lines like PSN-1 and BxPC-3 nih.govresearchgate.net.

Colorectal Carcinoma (HCT-116): Certain s-triazine derivatives have exhibited high cytotoxicity against HCT-116 cells, with some compounds showing IC50 values in the nanomolar range, surpassing the potency of the standard drug doxorubicin nih.gov. Other studies have also confirmed the antiproliferative activity of different triazine series against HCT-116 and other colon cancer cell lines mdpi.comnih.govekb.eg.

Breast Cancer (MCF-7): The MCF-7 human breast cancer cell line has been a common model for evaluating triazine derivatives. One study found that a novel s-triazine dipeptide derivative showed a high level of cytotoxicity against MCF-7 cells, with an IC50 value of less than 1 µM nih.gov. Another investigation of a 1,3,5-triazine derivative bearing an O-nitrophenyl amino group also confirmed cytotoxic activity against MCF-7 cells frontiersin.org.

Cervical Cancer (HeLa): The anticancer potential of triazine derivatives has also been assessed against HeLa cells, where various analogues have shown inhibitory activity mdpi.com.

The table below summarizes the cytotoxic activity of various representative triazine derivatives against different cancer cell lines.

Compound ClassCell LineIC50 ValueSource
s-Triazine Dipeptide (Compound 3a)MCF-7 (Breast)< 1 µM nih.gov
s-Triazine Dipeptide (Compound 3a)HCT-116 (Colon)> 10 µM nih.gov
Triazole-tethered s-Triazine (Compound 7a)HCT-116 (Colon)0.87 ± 0.22 nM nih.gov
Triazole-tethered s-Triazine (Compound 7g)HCT-116 (Colon)1.41 ± 0.18 nM nih.gov
3-Amino-1,2,4-triazine derivativesPSN-1 (Pancreatic)Low micromolar range nih.gov
3-Amino-1,2,4-triazine derivativesBxPC-3 (Pancreatic)Low micromolar range nih.gov
Pd(II) complex with s-Triazine ligandMCF-7 (Breast)1.18 µg/mL mdpi.com

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

Beyond general cytotoxicity, studies have delved into the molecular mechanisms by which triazine derivatives exert their anticancer effects, frequently pointing to the induction of apoptosis and interference with the cell cycle.

For certain pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comlookchem.comnih.govtriazine sulfonamides, pro-apoptotic activity was confirmed in HeLa and HCT 116 cell lines. The percentage of apoptotic cells was observed to increase in a concentration-dependent manner following treatment mdpi.com. The mechanism involved changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine, which are classic hallmarks of apoptosis mdpi.com.

Similarly, a study on s-triazine dipeptide derivatives demonstrated that the most active compound induced apoptosis in MCF-7 breast cancer cells nih.gov. This was accompanied by cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through mitosis and proliferating nih.gov. Other studies have reported cell cycle arrest at different phases; for example, some triazine derivatives caused HCT-116 cells to accumulate in the G1 phase nih.gov, while a Pd(II) complex with an s-triazine ligand arrested MCF-7 cells at the G0–G1 phase mdpi.com. These findings suggest that the 3-amino-1,2,4-triazine scaffold can be chemically modified to create compounds that selectively trigger programmed cell death and halt cell division in cancer cells, highlighting their therapeutic potential.

Targeting Specific Molecular Pathways

Research into the effects of 1,2,4-triazine derivatives has revealed their potential to modulate key signaling pathways involved in cellular metabolism and proliferation.

PDK/PDH Axis: The pyruvate dehydrogenase complex (PDC) is a critical enzyme in cellular respiration, and its activity is regulated by pyruvate dehydrogenase kinases (PDKs). The inhibition of PDKs can lead to the activation of PDC, shifting metabolism from glycolysis towards oxidative phosphorylation. A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized to target this PDK/PDH axis. nih.gov Cellular mechanism studies confirmed the ability of these compounds to interfere with the PDK/PDH axis, leading to metabolic and redox impairment in cancer cells, which ultimately triggers apoptotic cell death. nih.gov Specifically, treatment with these derivatives led to a significant increase in cellular oxygen consumption and a decrease in lactate production, indicating a metabolic shift. nih.gov

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. nih.govnih.gov While direct studies on 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine are not extensively documented in publicly available research, the broader class of triazole-based inhibitors has been investigated for its effects on this pathway. For instance, certain triazole derivatives have been shown to inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin. nih.gov This action is achieved through the stabilization of Axin, a key component of the β-catenin destruction complex. nih.gov Inhibition of this pathway can suppress the transcription of target genes that drive tumorigenesis and cell proliferation. mdpi.com

Enzyme Inhibition Studies

The inhibitory potential of 1,2,4-triazine derivatives against various enzymes has been a significant area of research.

Pyruvate Dehydrogenase Kinases (PDKs): Biochemical screenings have demonstrated that 3-amino-1,2,4-triazine derivatives are potent and subtype-selective inhibitors of PDKs. nih.gov Several compounds from this class have been shown to completely suppress the enzymatic activity of PDK1 at a concentration of 1.5 µM. nih.gov Further investigations determined the IC50 values for the most potent compounds against the PDK1 isoform, revealing that these 1,2,4-triazine derivatives can dramatically decrease PDK1 catalytic activity at sub-micromolar and even nanomolar concentrations. nih.gov The IC50 values for some of these derivatives ranged from 0.01 to 0.1 µM. nih.gov

CK1δ: Casein kinase 1 delta (CK1δ) is a serine-threonine kinase involved in various pathological conditions, including neurodegenerative disorders. nih.govpatsnap.com A series of nih.govnih.govunits.ittriazolo[1,5-a] nih.govnih.govproquest.comtriazines have been developed as ATP-competitive inhibitors of CK1δ. nih.gov Exploration of substitutions at different positions of the triazine ring system has led to the identification of compounds with IC50 values ranging from 2.08 µM to 29.1 µM. nih.gov The most potent of these compounds were found to be passively permeable to the blood-brain barrier in in vitro models. nih.gov

Enzyme Inhibitory Research

Beyond the aforementioned kinases, derivatives of the 1,2,4-triazine scaffold have been investigated for their inhibitory effects on other classes of enzymes.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of various diseases, including peptic ulcers and gastritis. nih.gov The 1,2,4-triazole nucleus is a known scaffold for urease inhibitors. nih.govnih.gov Studies on various triazole derivatives have demonstrated their potential to inhibit urease activity, with some compounds showing significantly higher potency than the standard inhibitor, thiourea. nih.gov For example, some triazolothiadiazole and triazolothiadiazine derivatives have exhibited IC50 values in the low micromolar range. nih.gov The presence of a nitro group in the meta position of an aryl ring attached to the triazole has been shown to enhance inhibitory potency. nih.gov

Inorganic Pyrophosphatase (PPase) Inhibition

Inorganic pyrophosphatases are considered potential targets for the development of novel antibacterial agents. A high-throughput screening assay led to the discovery of a series of 5-aryl-1,2,4-triazines as novel inhibitors of inorganic pyrophosphatase. nih.gov Subsequent lead optimization studies resulted in the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives with antibacterial activity attributed to their PPase inhibition. nih.gov

G-Protein-Coupled Receptor (GPR84) Antagonism

GPR84 is a pro-inflammatory G-protein-coupled receptor that is considered a potential therapeutic target for inflammatory and fibrotic diseases. While specific data for 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is not available, the broader class of 1,2,4-triazine derivatives has been identified as a source of GPR84 antagonists. Extensive structure-activity relationship (SAR) studies have been conducted on these triazine-based antagonists to optimize their potency and pharmacokinetic profiles.

Other Pharmacological Activities Investigated In Vitro/Ex Vivo

In addition to the specific enzyme and pathway inhibitions detailed above, compounds containing the 3-nitro-1,2,4-triazole scaffold have been screened for other pharmacological activities. Notably, a series of novel 3-nitro-1H-1,2,4-triazole-based aromatic and aliphatic amines have demonstrated significant growth inhibitory properties against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease. nih.gov Several of these compounds displayed potent activity with IC50 values ranging from 40 nM to 1.97 µM, and were found to be significantly more potent than the reference drug benznidazole. nih.gov These compounds exhibited high selectivity, showing no concomitant toxicity towards host cells. nih.gov

Antithrombotic and Antiplatelet Activity Studies

Research into the 1,2,4-triazine scaffold has identified its potential as a source of novel antiplatelet agents. While specific studies on 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine were not predominant in the reviewed literature, investigations into structurally related compounds, such as 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, have shown promising results. nih.gov These analogues have been synthesized and evaluated as antiplatelet agents that function through the inhibition of cyclooxygenase (CO). nih.gov

One notable derivative, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, demonstrated potent in vitro cyclooxygenase inhibition. nih.gov This compound also exhibited significant ex vivo efficacy, completely preventing platelet aggregation induced by both arachidonic acid and collagen. nih.gov The potency of this analogue was reported to be more than three times that of aspirin, a standard antiplatelet medication. nih.gov These findings suggest that the 1,2,4-triazine nucleus is a viable starting point for the development of new antithrombotic therapies. nih.govnih.gov

Table 1: Antiplatelet Activity of a Key 1,2,4-Triazine Analogue
CompoundMechanismIn Vitro Potency (IC50)Observed Ex Vivo Effect
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine nih.govCyclooxygenase (CO) Inhibition nih.gov2.8 x 10⁻⁷ M nih.govComplete prevention of arachidonic acid and collagen-induced platelet aggregation nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

The triazine scaffold is associated with antioxidant capabilities. Studies on various triazine derivatives have highlighted their ability to act as radical scavengers. nih.gov Specifically, arylidene hydrazine derivatives of substituted 1,2,4-triazines have been noted for their radical scavenging effects. nih.gov Research into hydrazones with a 1,2,4-triazine-5-one core has also demonstrated significant antioxidant activity, with some compounds showing greater potency than the standard antioxidant, ascorbic acid. pensoft.net The antioxidant potential of these molecules is often attributed to the presence of NH and OH functional groups capable of donating hydrogen atoms. nih.gov

While the majority of detailed antioxidant studies have focused on the 1,3,5-triazine isomer, the findings for 1,2,4-triazine analogues suggest that this property may be a broader feature of the triazine class. nih.gov The capacity to scavenge reactive oxygen species (ROS) is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases, including inflammatory conditions and neurodegenerative disorders. nih.gov

Anti-HIV and Anti-Leishmanial Research

The broad biological activity of triazine derivatives extends to antimicrobial and antiparasitic applications. ijpsr.info Various classes of 1,2,4-triazine derivatives have been reported to possess anti-HIV, antifungal, and antiprotozoal properties. researchgate.netijpsr.info For instance, some hybrid quinazoline-triazine molecules have been evaluated for their in vitro anti-HIV activity against HIV-1 and HIV-2 strains, although the specific derivatives tested showed limited selective activity. tandfonline.com The 1,2,4-triazole scaffold, a related heterocyclic system, has also served as a basis for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. nih.govmdpi.com

In the context of anti-leishmanial research, diphenyl-1,2,4-triazine derivatives have been synthesized and evaluated for their activity against Leishmania donovani. nih.gov Certain compounds in this series showed potent inhibition of the parasite's promastigote stage, with IC50 values indicating greater potency than the reference drug miltefosine. nih.gov Additionally, peptide derivatives incorporating a 1,3,5-triazine moiety have demonstrated significant antileishmanial activity against both promastigote and amastigote forms of the parasite. nih.gov While these findings are for related but structurally distinct compounds, they underscore the potential of the broader triazine chemical space in the search for new anti-infective agents.

Neuropharmacological Applications (e.g., Adenosine A2A antagonism, anti-neuroinflammatory)

One of the most extensively investigated applications of the 1,2,4-triazin-3-amine (B72006) scaffold is in neuropharmacology, particularly as antagonists of the adenosine A2A receptor. nih.govacs.org The adenosine A2A receptor is a key target in the basal ganglia, where it modulates dopaminergic signaling. nih.gov Antagonism of this receptor is a validated non-dopaminergic strategy for treating Parkinson's disease. nih.govacs.org

Structure-based drug design has led to the identification of potent, selective, and orally bioavailable 1,2,4-triazine derivatives as A2A antagonists. nih.govacs.org Research in this area started from the screening of related 1,3,5-triazine isomers and hypothesized that the 1,2,4-triazine core could bind more deeply within the orthosteric binding pocket of the receptor. nih.govacs.org This led to the investigation of compounds with a 5-phenyl-1,2,4-triazin-3-amine core, which are close structural analogues of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine. Modifications at the 6-position of the triazine ring with various aryl groups, such as pyridinyl moieties, were found to significantly enhance potency and selectivity. nih.gov

The neuroprotective effects of A2A antagonists are believed to be linked to the reduction of neuroinflammation. nih.gov By blocking A2A receptors, these compounds can indirectly enhance the function of dopamine D2 receptors, offering a therapeutic benefit for motor symptoms in Parkinson's disease. nih.gov

Table 2: Adenosine A2A Receptor Antagonist Activity of 1,2,4-Triazine Analogues
Compound Analogue StructureA2A Receptor Affinity (pKi)A1 Receptor Affinity (pKi)Reference
5,6-diphenyl-1,2,4-triazin-3-amine6.93Not Reported nih.govacs.org
5-phenyl-6-(pyridin-4-yl)-1,2,4-triazin-3-amine8.616.71 nih.gov
5-(4-fluorophenyl)-6-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-1,2,4-triazin-3-amine8.806.40 nih.gov

Biological Target Identification and Validation Approaches

The identification of the adenosine A2A receptor as the biological target for 1,2,4-triazine derivatives was achieved through a combination of computational and experimental methods. nih.govacs.org The process began with virtual screening against homology models of the receptor. acs.orgsemanticscholar.org This computational approach was refined using site-directed mutagenesis data and a proprietary technique known as Biophysical Mapping (BPM), which helps to define the ligand's binding fingerprint within the receptor. nih.govacs.orgacs.org

Validation of the target was confirmed through several key experimental techniques:

Radioligand Binding Assays: These assays were used to determine the binding affinity (Ki or pKi) of the synthesized compounds for the adenosine A2A receptor, confirming a direct interaction. nih.govnih.gov

X-ray Crystallography: The co-crystal structures of lead compounds bound to a stabilized A2A receptor (A2A-StaR) were solved. nih.govacs.org This provided definitive, high-resolution evidence of the binding mode, showing that the molecules bind deep inside the orthosteric binding cavity and make crucial hydrogen bonding interactions with key residues like Asn253. acs.org

Surface Plasmon Resonance (SPR): This technique was employed to measure the binding kinetics (on- and off-rates) of the compounds to the receptor, providing a more detailed understanding of the ligand-receptor interaction. acs.org

These integrated approaches allowed for a clear identification and validation of the adenosine A2A receptor as the primary target for this class of 1,2,4-triazines, guiding their subsequent optimization. nih.gov

Assessment of Selectivity and Potency in Biological Systems

The therapeutic utility of a drug candidate is highly dependent on its potency and its selectivity for the intended biological target over other related targets. For the 1,2,4-triazine-based adenosine A2A antagonists, achieving high selectivity against the A1 and A3 adenosine receptor subtypes was a critical goal of the optimization process. nih.gov

The potency of the compounds was quantified using radioligand binding assays, which measure the affinity of the antagonist for the A2A receptor, typically expressed as a pKi value. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 5- and 6-positions of the 1,2,4-triazine ring were crucial for high potency. For example, introducing a pyridine ring at the 6-position significantly increased affinity for the A2A receptor. nih.gov

Selectivity was assessed by comparing the binding affinities of the compounds for the A2A receptor to their affinities for other adenosine receptor subtypes. The introduction of specific substituents, such as a fluorine atom on the 5-phenyl ring, was found to slightly improve the selectivity for A2A over the A1 receptor. nih.govacs.org Many of the optimized derivatives were found to be highly selective over the adenosine A3 receptor, with antagonist affinities greater than 10 µM. nih.govacs.org This high degree of selectivity is essential for minimizing off-target effects and developing a clean pharmacological profile.

Compound Names Table

Table 3: Chemical Compounds Mentioned
Compound Name
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine
Ascorbic acid
Miltefosine
5,6-diphenyl-1,2,4-triazin-3-amine
5-phenyl-6-(pyridin-4-yl)-1,2,4-triazin-3-amine
5-(4-fluorophenyl)-6-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-1,2,4-triazin-3-amine
Asn253 (Asparagine-253)

Application of 5 3 Nitrophenyl 1,2,4 Triazin 3 Amine and Its Analogs in Materials Science and Organic Synthesis

Utilization as Precursors for Complex Heterocyclic Architectures

The inherent reactivity of the 3-amino-1,2,4-triazine core makes it an excellent starting material for the synthesis of fused heterocyclic systems. The amino group provides a nucleophilic site for cyclization reactions, leading to the formation of polycyclic structures with diverse biological and material properties. researchgate.net

Analogs such as 4-amino-3-mercapto-1,2,4-triazinones react with phenacyl halides to undergo intramolecular cyclization, yielding complex fused systems like triazino[3,4-b] nih.govrsc.orgmdpi.comthiadiazines. researchgate.net Similarly, various 3-amino-1,2,4-triazine derivatives serve as foundational reagents for creating a range of condensed heterocycles, including pyrimido[1,2-b] nih.govmdpi.comrsc.orgtriazines, imidazo[2,1-c] nih.govmdpi.comrsc.orgtriazines, and pyrrolo[2,1-c] nih.govmdpi.comrsc.orgtriazines. researchgate.netijpsr.info The synthesis of these fused systems often involves reacting the amino group of the triazine with bifunctional electrophiles. ijpsr.info Furthermore, synthetic strategies have been developed for producing (hetero)arene ring-fused nih.govmdpi.comrsc.orgtriazines, expanding the library of accessible complex architectures. mdpi.com

The following table summarizes representative fused heterocyclic systems synthesized from 1,2,4-triazine (B1199460) precursors.

Precursor TypeReagent(s)Fused Heterocyclic SystemReference
4-Amino-3-mercapto-1,2,4-triazin-5-onePhenacyl halidesTriazino[3,4-b] nih.govrsc.orgmdpi.comthiadiazine researchgate.net
3-Amino-1,2,4-triazineEnaminones, EnaminonitrilesPyrimido[1,2-b] nih.govmdpi.comrsc.orgtriazine researchgate.net
2-DiazopyrrolesN/A (Internal Cyclization)Pyrrolo[2,1-c] nih.govmdpi.comrsc.orgtriazine ijpsr.info
2-Hydrazinyl-1,2,4-triazineOrtho-haloaryl aldehydesTriazino[2,3-a]benzimidazoles ijpsr.info
(Hetero)aryl-1,2-dionesBenzamidine hydrochloride(Hetero)arene-fused nih.govmdpi.comrsc.orgtriazines mdpi.com

Role as Building Blocks in Advanced Organic Transformations

The 1,2,4-triazine ring is electron-deficient, making it a highly reactive diene in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.org This transformation is a cornerstone of bioconjugation chemistry and allows for rapid and specific reactions with strained dienophiles like trans-cyclooctenes (TCO). The reactivity can be finely tuned by the substituents on the triazine ring; for instance, the development of cationic pyridinium 1,2,4-triazines has led to significantly enhanced reaction rates while maintaining stability under biological conditions. rsc.org

Beyond cycloadditions, analogs of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine are constructed and modified using other advanced organic transformations. The Suzuki cross-coupling reaction, a powerful tool for C-C bond formation, is employed to synthesize 3-amino-5,6-diaryl-1,2,4-triazines from 6-bromo-3-amino-5-aryl-1,2,4-triazine precursors. nih.gov This highlights the utility of the triazine scaffold in modern cross-coupling chemistry.

The 3-amino group itself imparts unique reactivity, enabling transformations with a variety of reagents. It can react with carbonitriles, carbonyl compounds, and isothiocyanates to afford a wide range of functionalized derivatives. researchgate.net Moreover, the triazine ring can undergo transformations such as ipso-substitution of a cyano group, followed by aza-Diels-Alder reactions, demonstrating its versatility as a synthetic building block. researchgate.net

Potential in the Synthesis of Materials with Tunable Electronic or Optical Properties

The combination of electron-donating (amino) and electron-withdrawing (nitrophenyl, triazine) groups within a conjugated system makes these compounds promising candidates for functional organic materials. The electronic and optical properties of such molecules can be systematically tuned by modifying their peripheral substituents. For example, in analogous 1,3,5-triazine (B166579) systems, altering the terminal aryl groups on a star-shaped D-π-A molecule allows for precise control over absorption and emission wavelengths. researchgate.net

This principle is directly applicable to 1,2,4-triazine derivatives, which have been investigated for applications in dye-sensitized solar cells (DSSCs). nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate key optoelectronic parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap (Eg). These calculations help predict the efficiency of electron injection and light-harvesting capabilities, indicating that 1,2,4-triazine derivatives can act as effective sensitizers in photovoltaic devices. nih.gov

Furthermore, research into thin films of 1,2,4-triazine derivatives has explored their structural, electrochemical, and optical properties, confirming their potential in optoelectronic applications. researchgate.net Extending the π-conjugation by fusing arene rings to the 1,2,4-triazine core also significantly impacts the UV-vis absorption spectra, providing another avenue for tuning the electronic characteristics of the resulting materials. mdpi.com

The table below shows calculated optoelectronic properties for a series of 1,2,4-triazine derivatives designed for DSSCs.

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Light Harvest Efficiency (LHE)
DTT-5.79-2.713.080.99
BDTTB-5.69-2.862.830.96
BDTTMB-5.67-2.872.800.95
BDTTMP-5.64-2.862.780.94

Data sourced from a study on 1,2,4-triazine derivatives for DSSCs. nih.gov

Future Research Directions and Unexplored Avenues

Design of Novel Triazine-Based Scaffolds for Multi-Targeting Approaches

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The 1,3,5-triazine (B166579) scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the design of ligands that interact with a variety of biological targets. ekb.egresearchgate.net This adaptability makes the 5-(3-nitrophenyl)-1,2,4-triazin-3-amine structure a prime candidate for the development of multi-target-directed ligands (MTDLs).

Future research could focus on creating hybrid molecules by strategically modifying the 5-(3-nitrophenyl)-1,2,4-triazin-3-amine core. For instance, incorporating pharmacophores known to interact with specific enzymes or receptors could yield compounds with dual or multiple activities. ekb.eg One approach could involve linking the triazine core to other heterocyclic systems known for their biological relevance, creating novel chemical entities with expanded therapeutic potential. The symmetrical nature of the s-triazine ring allows for multi-vector expansion of its structure, enabling the design of compounds that can engage with different binding sites or even different proteins altogether. ekb.eg

A significant area of interest for multi-target triazine derivatives has been in the treatment of Alzheimer's disease, where compounds have been designed to inhibit both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. jocpr.comnih.gov Similarly, in cancer therapy, triazine derivatives have been developed to target multiple kinases or different pathways involved in tumor progression. derpharmachemica.comderpharmachemica.com By applying these principles, novel analogs of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine could be designed to, for example, inhibit a key cancer-related enzyme while also blocking a signaling pathway that contributes to drug resistance. The successful design of such multi-target agents would represent a significant advancement in the therapeutic application of triazine-based compounds.

Mechanistic Investigations at the Atomic and Sub-Cellular Levels

A thorough understanding of how 5-(3-nitrophenyl)-1,2,4-triazin-3-amine and its future derivatives interact with their biological targets is crucial for rational drug design and optimization. Future research should delve into detailed mechanistic studies at both the atomic and sub-cellular levels to elucidate the precise modes of action.

At the atomic level, computational methods such as molecular docking and quantum chemical calculations can provide valuable insights into the binding of triazine derivatives to their target proteins. nih.govnih.gov These studies can help to identify key amino acid residues involved in the interaction and to understand the electronic and structural features of the triazine scaffold that are critical for its biological activity. For example, Density Functional Theory (DFT) has been used to investigate the molecular structure and electronic properties of 1,2,4-triazine (B1199460) derivatives for applications in dye-sensitized solar cells, and similar methodologies could be applied to understand their biological interactions. scialert.net X-ray crystallography of co-crystals of triazine derivatives with their target proteins would provide definitive atomic-level details of the binding mode, guiding further structure-based drug design efforts. nih.gov

At the sub-cellular level, it is important to investigate the cellular uptake, distribution, and mechanism of action of these compounds. Studies could explore how triazine derivatives induce cellular effects such as apoptosis or cell cycle arrest. scilit.comacs.org For instance, research on other triazine compounds has shown that they can inhibit key enzymes in cellular proliferation and survival pathways. astrazeneca.comresearchgate.net Investigating the sub-cellular localization of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine and its analogs would help to identify their primary cellular compartments of action and potential off-target effects. Advanced microscopy techniques, coupled with fluorescently labeled triazine derivatives, could be employed to visualize their journey within the cell and their interactions with sub-cellular organelles.

Green Chemistry Principles in Scalable Synthesis of Triazine Derivatives

For any promising therapeutic candidate, the development of a scalable and environmentally friendly synthetic process is paramount. Future research should focus on applying the principles of green chemistry to the synthesis of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine and its derivatives. This involves the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of the chemical production.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating methods. jocpr.comnih.govscialert.net The application of microwave irradiation to the synthesis of 1,2,4-triazine and 1,3,5-triazine derivatives has been well-documented, offering a promising avenue for the efficient and sustainable production of these compounds. jocpr.comnih.gov Similarly, ultrasound-assisted synthesis, or sonochemistry, provides another eco-friendly alternative that can enhance reaction rates and yields, often using water as a solvent. researchgate.netderpharmachemica.comnih.gov

Furthermore, the development of one-pot synthesis and domino annulation reactions for 1,2,4-triazine derivatives represents a significant step towards more sustainable and scalable processes. mdpi.com These strategies reduce the number of synthetic steps and purification procedures, thereby minimizing waste and resource consumption. astrazeneca.com Future efforts should aim to develop a scalable synthetic route for 5-(3-nitrophenyl)-1,2,4-triazin-3-amine that incorporates these green chemistry principles, ensuring its potential for large-scale production in a cost-effective and environmentally responsible manner. astrazeneca.com

Integration of Artificial Intelligence and Machine Learning in Triazine Drug Discovery (e.g., De Novo Design)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov For triazine-based drug discovery, AI and ML can be applied at various stages, from target identification and virtual screening to the de novo design of novel compounds with desired properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which use computational models to correlate the chemical structure of compounds with their biological activity, have been successfully applied to triazine derivatives. jocpr.comnih.govnih.govscialert.net These models can be used to predict the activity of new, unsynthesized triazine compounds, thereby prioritizing the most promising candidates for synthesis and testing. Virtual screening of large compound libraries is another powerful application of computational methods, allowing for the rapid identification of potential hits from vast chemical spaces. researchgate.netderpharmachemica.combenthamscience.com

Exploration of New Biological Activities Based on Structural Similarities

The structural features of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine may hint at unexplored biological activities. The 1,2,4-triazine core is a bioisostere of other important heterocyclic systems found in numerous approved drugs. By identifying structural similarities to known bioactive molecules, researchers can form hypotheses about new potential therapeutic applications for this compound and its derivatives.

For example, various nitrogen-containing heterocycles are known to possess a wide range of pharmacological properties, including antiviral, antibacterial, and antifungal activities. A systematic screening of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine and a library of its analogs against a diverse panel of pathogens could uncover novel antimicrobial agents. The presence of the nitrophenyl group, a common feature in some classes of antimicrobial compounds, further supports this line of investigation.

Furthermore, the triazine scaffold has been explored for its activity against a variety of enzymes and receptors. By comparing the three-dimensional structure of 5-(3-nitrophenyl)-1,2,4-triazin-3-amine with the structures of known ligands for different biological targets, it may be possible to identify new potential protein interactions. This "scaffold hopping" approach, aided by computational tools, can lead to the repurposing of the triazine core for entirely new therapeutic indications. The exploration of new biological activities based on structural analogies represents a cost-effective and efficient strategy for expanding the therapeutic potential of the 5-(3-nitrophenyl)-1,2,4-triazin-3-amine scaffold.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical factors .
  • Interlaboratory validation : Share protocols via platforms like PubChem and compare yields/purity across labs .

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